molecular formula C19H15IN2O4S B15015529 (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B15015529
M. Wt: 494.3 g/mol
InChI Key: RJGRYFHXDWNCPD-IUXPMGMMSA-N
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Description

This compound features a thiazolidinedione core, which is known for its biological activity, particularly in the context of diabetes treatment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-iodo-2-methylaniline, followed by cyclization with thiazolidinedione under specific conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The iodinated phenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in the treatment of diabetes due to its thiazolidinedione core.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of glucose and lipid metabolism. The benzodioxole and iodinated phenyl groups may further modulate its activity and specificity towards different targets.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.

    Pioglitazone: A thiazolidinedione with similar biological activity.

    Troglitazone: An earlier thiazolidinedione compound with a different safety profile.

Uniqueness

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to the presence of the benzodioxole and iodinated phenyl groups, which may enhance its chemical stability and biological activity compared to other thiazolidinedione derivatives.

Properties

Molecular Formula

C19H15IN2O4S

Molecular Weight

494.3 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-iodo-2-methylanilino)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H15IN2O4S/c1-11-6-13(20)3-4-14(11)21-9-22-18(23)17(27-19(22)24)8-12-2-5-15-16(7-12)26-10-25-15/h2-8,21H,9-10H2,1H3/b17-8-

InChI Key

RJGRYFHXDWNCPD-IUXPMGMMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=O

Canonical SMILES

CC1=C(C=CC(=C1)I)NCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=O

Origin of Product

United States

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